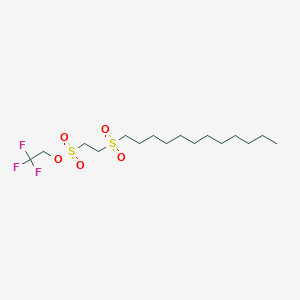
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a chemical compound with the molecular formula C16H31F3O5S2 and a molecular weight of 424.53. This compound is characterized by the presence of trifluoroethyl and dodecylsulfonyl groups, which impart unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with dodecylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is cooled to -25°C, and the reagents are added slowly to ensure controlled reaction rates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoroethyl derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfides, respectively .
科学研究应用
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, where it can act as a probe for investigating enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and chemical resistance.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets through its trifluoroethyl and dodecylsulfonyl groups. These groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound shares the trifluoroethyl group but differs in the sulfonate moiety.
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but with a different sulfonate group.
Uniqueness
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is unique due to the presence of both trifluoroethyl and dodecylsulfonyl groups, which impart distinct chemical and physical properties.
生物活性
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a sulfonate ester that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique trifluoroethyl group enhances its lipophilicity and reactivity, making it a candidate for various biochemical applications.
- Molecular Formula : C15H24F3O4S2
- Molecular Weight : 396.48 g/mol
- Physical State : Liquid
- Solubility : Soluble in organic solvents such as chloroform and methanol; slightly soluble in water.
The biological activity of this compound primarily stems from its ability to interact with biological membranes and proteins. The trifluoroethyl group increases the compound's hydrophobic character, facilitating its incorporation into lipid bilayers. This property is crucial for its potential role as a surfactant and in drug delivery systems.
Cytotoxicity
Research has demonstrated that sulfonate esters can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxicity against leukemia cells (L1210) in vitro, indicating potential applications in cancer therapy .
Antimicrobial Properties
Studies have indicated that sulfonate esters possess antimicrobial properties. The presence of the dodecyl chain may enhance the compound's ability to disrupt microbial membranes, leading to cell lysis. This suggests a potential use as an antimicrobial agent in pharmaceutical formulations.
Anti-inflammatory Effects
In vitro studies suggest that compounds with similar structures can modulate inflammatory pathways. The sulfonate group may interact with inflammatory mediators, potentially reducing inflammation in various biological systems.
Case Studies
- Cytotoxicity Against Cancer Cells
- Antimicrobial Activity
- Anti-inflammatory Activity
Data Table: Biological Activities
属性
IUPAC Name |
2,2,2-trifluoroethyl 2-dodecylsulfonylethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31F3O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-25(20,21)13-14-26(22,23)24-15-16(17,18)19/h2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBMDQQZLOAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31F3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














